培美曲塞 L-谷氨酸三钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

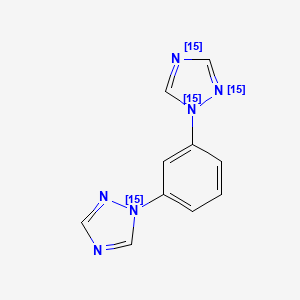

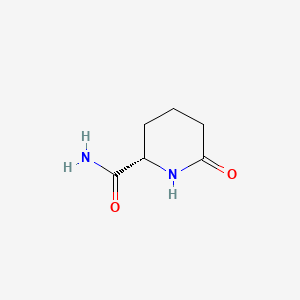

Pemetrexed L-Glutamic Acid Trisodium Salt is a compound with the molecular formula C25H25N6O9.3Na and a molecular weight of 622.47 . It is an impurity of Pemetrexed, which is a chemotherapy drug .

Molecular Structure Analysis

The molecular structure of Pemetrexed L-Glutamic Acid Trisodium Salt can be represented by the SMILES notation: [Na+]. [Na+]. [Na+].NC1=NC (=O)c2c (CCc3ccc (cc3)C (=O)N [C@@H] (CCC (=O)N [C@@H] (CCC (=O) [O-])C (=O) [O-])C (=O) [O-])c [nH]c2N1 .

Physical And Chemical Properties Analysis

Pemetrexed L-Glutamic Acid Trisodium Salt is a crystalline solid, granular or powder that is white to off-white in color . It is soluble in water at 100 mg/mL . It is very poorly soluble in DMSO and ethanol .

科学研究应用

Analytical Method Development : A study by Respaud et al. (2011) developed a method for detecting L-glutamic acid, a potential degradation product of pemetrexed, using high-performance liquid chromatography coupled with ultraviolet and evaporative light scattering detection. This method provides an effective way to monitor the stability of Alimta(®)-pemetrexed preparations (Respaud et al., 2011).

Water-soluble Prodrug Synthesis : Min et al. (2009) synthesized a water-soluble prodrug of pemetrexed to enhance its solubility and stability. The study focused on using poly(ethylene glycol) (PEG) for solubilizing pemetrexed, which is advantageous for its clinical application in cancer treatments (Min et al., 2009).

Controlled Release Microspheres : Harish (2017) developed controlled release Pemetrexed disodium microspheres for subcutaneous administration. This approach aimed to treat pleural mesothelioma and non-small cell lung cancer effectively, enhancing patient compliance and reducing side effects (Harish, 2017).

Genetic Determinants of Responsiveness : Wu et al. (2010) studied the genetic determinants of responsiveness and nonresponsiveness to pemetrexed in non-small cell lung cancer cells. This research is crucial for establishing biomarkers for pemetrexed treatment in lung cancer (Wu et al., 2010).

Antiviral Activity of Derivatives : Balaraman et al. (2018) synthesized new compounds by replacing the glutamic acid part of Pemetrexed. These novel non-glutamate derivatives showed higher antiviral activity against Newcastle disease virus than Pemetrexed itself (Balaraman et al., 2018).

Improved Synthetic Procedures : Mao-sheng (2008) aimed to improve the synthetic procedure of pemetrexed, which is crucial for efficient and cost-effective drug production (Mao-sheng, 2008).

Clinical Activity against Solid Tumors : Hanauske et al. (2001) discussed the promising clinical activity of Pemetrexed disodium in a variety of solid tumors. This study highlights its role as a multi-targeted antifolate in cancer therapy (Hanauske et al., 2001).

Synthesis of Impurities in Pemetrexed : Jaggavarapu et al. (2021) focused on the preparation of process-related impurities associated with the synthesis of Pemetrexed disodium heptahydrate. Understanding these impurities is crucial for quality control in pharmaceutical production (Jaggavarapu et al., 2021).

Quantification of Plasma Concentrations : Stoop et al. (2016) developed an LC-MS/MS-based assay to quantify pemetrexed and its polyglutamate metabolites in plasma samples of lung carcinoma patients. This method is crucial for therapeutic drug monitoring (Stoop et al., 2016).

Photocatalytic Degradation Study : Secrétan et al. (2018) investigated the degradation of pemetrexed using a UV-A/visible/TiO2 system, providing insights into the environmental impact and breakdown products of this pharmaceutical compound (Secrétan et al., 2018).

Substrate for Glucarpidase : Auton et al. (2007) assessed the ability of glucarpidase to hydrolyse pemetrexed, showing potential for controlling systemic exposure to pemetrexed in patients (Auton et al., 2007).

安全和危害

Pemetrexed L-Glutamic Acid Trisodium Salt can cause skin irritation and is suspected of causing genetic defects . It may damage fertility or the unborn child and causes damage to organs (Blood) through prolonged or repeated exposure . It is advised to avoid breathing dust and to wash thoroughly after handling .

属性

CAS 编号 |

1265908-59-5 |

|---|---|

产品名称 |

Pemetrexed L-Glutamic Acid Trisodium Salt |

分子式 |

C25H28N6Na3O9 |

分子量 |

625.501 |

IUPAC 名称 |

(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid;sodium |

InChI |

InChI=1S/C25H28N6O9.3Na/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34;;;/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36);;;/t15-,16-;;;/m0.../s1 |

InChI 键 |

QMXHFJBYTKIYEI-XYTXGRHFSA-N |

SMILES |

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O.[Na].[Na].[Na] |

同义词 |

N-[4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-γ-glutamyl-L-glutamic Acid Sodium Salt; Pemetrexed Impurity D; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B589087.png)

![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)

![Dibenzo[a,h]anthracene-d14](/img/structure/B589107.png)